3-(2-fluorophenyl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 3-(2-fluorophenyl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by:
- A 2-(piperidin-1-yl)ethyl sulfanyl substituent at the 2-position, contributing to lipophilicity and possible receptor interactions via the piperidine moiety .
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-(2-piperidin-1-ylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4OS/c24-17-9-3-5-11-19(17)28-22(29)21-20(16-8-2-4-10-18(16)25-21)26-23(28)30-15-14-27-12-6-1-7-13-27/h2-5,8-11,25H,1,6-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAFNIMOEIRMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorophenyl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one represents a novel class of pyrimido-indole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Chemical Formula : C₁₈H₁₈F₁N₃S
- Molecular Weight : 325.42 g/mol
- Functional Groups : The presence of a fluorophenyl group, piperidine moiety, and a sulfur atom contributes to its unique biological profile.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of fluorophenyl-substituted pyrimido derivatives. Notably, compounds with similar structures have demonstrated efficacy against Leishmania major, showing significant activity with EC50 values in the nanomolar range. This suggests that the compound may possess similar antiparasitic effects due to structural similarities with other active derivatives .
Antimicrobial Properties
Research on piperidine derivatives has indicated that they can exhibit antimicrobial activity against various pathogens. For instance, derivatives containing the piperidine ring have been evaluated for their effectiveness against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, along with fungal pathogens like Alternaria solani and Fusarium solani. The biological evaluations suggest that modifications in the piperidine structure can enhance antimicrobial potency .
The mechanisms through which these compounds exert their biological effects are multifaceted. For instance:
- Inhibition of Enzymatic Activity : Some piperidine derivatives have been shown to inhibit enzymes such as α-glucosidase, which is critical in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, making these compounds potential candidates for diabetes management .
- Interaction with Receptors : The structural components of the compound may facilitate interactions with various receptors in the body. For example, certain piperidine derivatives have been identified as selective ligands for serotonin receptors, which are implicated in mood regulation and other physiological processes .
Case Studies
- Antiparasitic Efficacy : A study evaluating fluorophenyl-substituted pyrimidines found that specific compounds showed promising activity against Leishmania major, indicating potential for further development as antiparasitic agents .
- Antimicrobial Testing : In vitro tests on synthesized piperidine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could lead to enhanced efficacy against resistant strains .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound has shown promise as a potential inhibitor of tankyrase enzymes, which are involved in the Wnt signaling pathway—a critical pathway in cancer progression. Inhibiting tankyrase can lead to decreased levels of β-catenin, a protein that promotes cell proliferation and survival in various cancers .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar piperidine derivatives have been evaluated for their efficacy against various bacterial and fungal strains. For instance, compounds with piperidine moieties have demonstrated activity against E. coli and S. aureus, indicating that modifications to the piperidine structure can enhance antimicrobial effects .
Interaction with Biological Targets
The interaction of this compound with biological targets is crucial for its pharmacological activity. Molecular docking studies can provide insights into its binding affinity and mode of action at the active sites of target proteins, such as tankyrases and other enzymes involved in cancer pathways .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the fluorophenyl and piperidine groups significantly influence the biological activity of the compound. For example, introducing electron-withdrawing groups on the aromatic ring often enhances the potency against specific microbial strains .
Synthetic Routes
The synthesis of 3-(2-fluorophenyl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step synthetic pathways that include reactions such as nucleophilic substitutions and cyclizations .
Characterization Techniques
Characterization of synthesized compounds is performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity .
Clinical Trials
While specific clinical trials involving this compound may be limited, related compounds have undergone various phases of clinical evaluation for their efficacy in treating cancers and infections . These studies often assess safety profiles, dosage optimization, and therapeutic outcomes.
Comparative Studies with Existing Drugs
Comparative studies highlight the advantages of this compound over existing therapies in terms of potency and selectivity towards cancer cells or pathogens. For instance, certain derivatives have shown lower IC50 values compared to standard treatments like nevirapine for HIV .
Development of Novel Derivatives
Future research could focus on synthesizing novel derivatives with enhanced bioactivity by modifying the existing chemical structure based on SAR findings.
Expanded Therapeutic Applications
Exploring additional therapeutic applications beyond anticancer and antimicrobial effects could unveil new uses for this compound in treating other diseases influenced by similar biological pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The pyrimido[5,4-b]indol-4-one scaffold is highly modular, with substitutions at the 2- and 3-positions significantly altering properties. Below is a comparative analysis of key analogs:
*Calculated based on structural data.
Key Observations
Substituent Effects on Polarity :
- Electron-withdrawing groups (e.g., 4-nitrophenyl in ) increase polarity but may hinder membrane permeability.
- Electron-donating groups (e.g., 4-ethoxyphenyl in , 3-methoxyphenyl in ) improve solubility but could reduce target affinity.
Heterocyclic Moieties :
- Piperidine (6-membered ring) in the target compound offers a balance between conformational flexibility and binding pocket compatibility, compared to pyrrolidine (5-membered, ) or azepane (7-membered, ).
Sulfur Linkers :
Pharmacological Considerations
While direct pharmacological data for the target compound is sparse, insights can be drawn from related structures:
- Piperidine-containing analogs (e.g., LY303870 in ) demonstrate high affinity for neurokinin-1 receptors, suggesting the piperidine moiety’s utility in central nervous system targets.
- Fluorophenyl groups (seen in ) are associated with improved metabolic stability and target engagement in kinase inhibitors and GPCR modulators.
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting fluorophenyl-substituted indole precursors with thiourea derivatives under reflux conditions (e.g., ethanol, 80°C) .
- Cyclization : Using acidic or basic catalysts to form the pyrimidoindole core .
- Functionalization : Introducing the piperidinylethylsulfanyl group via nucleophilic substitution .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity (>95%) product . Analytical validation via NMR (1H/13C) and LC-MS is mandatory .
Q. Which spectroscopic techniques are most effective for structural characterization?
- 1H/13C NMR : Assigns proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and confirms sulfanyl linkages .
- High-resolution MS : Validates molecular weight (e.g., [M+H]+ at m/z 466.18) .
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between pyrimidine and indole moieties) .
Q. How can researchers determine its physicochemical properties (e.g., solubility, logP)?
- Solubility : Assessed in DMSO (typical stock solvent) and aqueous buffers (PBS, pH 7.4) via shake-flask method .
- logP : Calculated using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or computational tools (e.g., ChemAxon) .
Advanced Research Questions
Q. What strategies are used to identify its biological targets and mechanism of action?
- Receptor binding assays : Screen against GPCRs (e.g., serotonin/dopamine receptors) due to structural similarity to piperazine-containing ligands .
- Enzyme inhibition studies : Test activity against kinases (e.g., CDK2) or phosphodiesterases using fluorogenic substrates .
- Computational docking : Map interactions with binding pockets (e.g., hydrophobic contacts with fluorophenyl groups) using AutoDock Vina .
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
- Substituent modification : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., CF3) or bulky groups to enhance target affinity .
- Piperidine optimization : Vary alkyl chain length or introduce heteroatoms (e.g., morpholine) to improve metabolic stability .
- In vitro testing : Compare IC50 values in enzyme inhibition or cell viability assays (e.g., MTT in cancer lines) .
Q. How to resolve contradictions in biological activity data across studies?
- Structural validation : Confirm batch-to-batch consistency via NMR and elemental analysis to rule out impurities .
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across labs .
- Meta-analysis : Compare data from analogous pyrimidoindoles (e.g., 3-(4-methoxyphenyl) derivatives) to identify trends .
Q. What methodologies assess metabolic stability and toxicity?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .
- In vitro toxicity : Measure IC50 in HEK293 or HepG2 cells to estimate therapeutic index .
Q. How can computational modeling guide lead optimization?
- Molecular dynamics (MD) simulations : Predict binding stability (e.g., RMSD <2 Å over 100 ns) with target proteins .
- ADMET prediction : Use QSAR models to forecast bioavailability, BBB penetration, and hERG liability .
Q. What crystallographic insights inform conformational analysis?
Q. Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular Weight | HR-MS | 466.18 g/mol | |
| logP | HPLC | 3.2 ± 0.1 | |
| Aqueous Solubility (25°C) | Shake-flask | 12 µM in PBS | |
| CYP3A4 Inhibition (IC50) | Fluorescent assay | >50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
